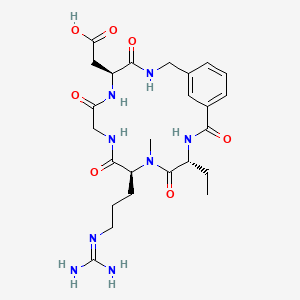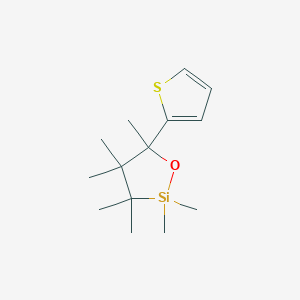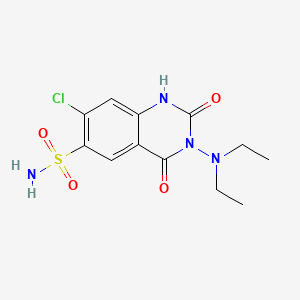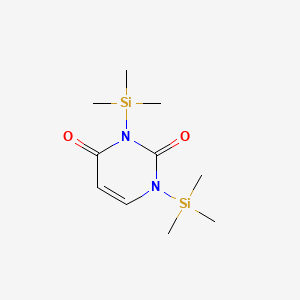
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- is a derivative of pyrimidinedione, a heterocyclic organic compound. This compound is characterized by the presence of two trimethylsilyl groups attached to the nitrogen atoms at positions 1 and 3 of the pyrimidinedione ring. The trimethylsilyl groups enhance the compound’s stability and solubility, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- typically involves the reaction of pyrimidinedione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the trimethylsilyl groups generally provide some resistance to oxidation.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield the parent pyrimidinedione.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl groups.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidinedione derivatives.
Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used.
Hydrolysis: The major product is the parent pyrimidinedione.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl groups can be selectively removed, allowing the compound to participate in a wide range of chemical reactions. The pyrimidinedione core can interact with enzymes and other biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: The parent compound without the trimethylsilyl groups.
1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: A derivative with methyl groups instead of trimethylsilyl groups.
2,4,6-Tri-substituted-1,3,5-Triazines: Compounds with a similar heterocyclic structure but with different substituents.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1,3-bis(trimethylsilyl)- is unique due to the presence of the trimethylsilyl groups, which enhance its stability and solubility. These properties make it particularly useful in synthetic chemistry and various industrial applications.
Propriétés
Numéro CAS |
3442-82-8 |
|---|---|
Formule moléculaire |
C10H20N2O2Si2 |
Poids moléculaire |
256.45 g/mol |
Nom IUPAC |
1,3-bis(trimethylsilyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H20N2O2Si2/c1-15(2,3)11-8-7-9(13)12(10(11)14)16(4,5)6/h7-8H,1-6H3 |
Clé InChI |
WPNJNSFRHGSSCI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N1C=CC(=O)N(C1=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



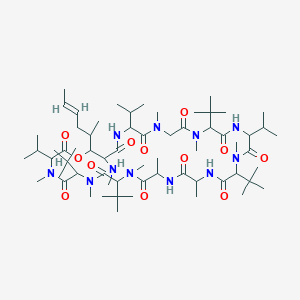
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
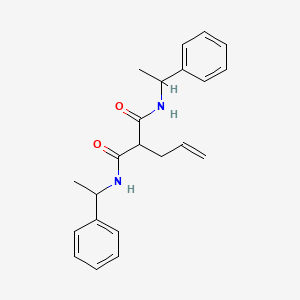
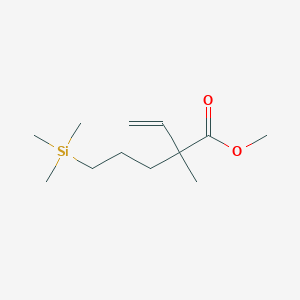
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
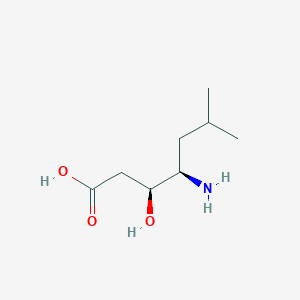
![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)
